3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine
Description
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine (CAS: 1152439-78-5) is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 3 and an amine (-NH₂) at position 1. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a critical pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C8H10F3N3 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4,12H2 |
InChI Key |
LFXRSLNNJCNPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=C2C(F)(F)F)N)C1 |
Origin of Product |
United States |
Preparation Methods
Imidazo[1,5-a]pyridine Core Formation
The imidazo[1,5-a]pyridine scaffold is typically constructed via cyclocondensation of α-halo ketones with 2-aminopyridine derivatives. A representative protocol involves:
-
Reactants : 2-Aminopyridine and 1,1,3-trichloroacetone in ethanol under reflux (10–12 hours).
-
Mechanism : Nucleophilic substitution followed by intramolecular cyclization.
-
Yield : 60–75% for intermediates like 2-(dichloromethyl)imidazo[1,2-a]pyrimidine.
For the tetrahydro variant, hydrogenation of the pyridine ring is critical:
-
Conditions : H₂ gas (30–50 psi) with PtO₂ or Pd/C in methanol/ethanol.
-
Outcome : Saturation of the pyridine ring to form 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine intermediates.
Trifluoromethylation at Position 3
Direct Trifluoromethylation
Introducing the -CF₃ group post-cyclization is achieved via:
Halogenation-Trifluoromethyl Exchange
A two-step approach improves regioselectivity:
Integrated Synthetic Routes
One-Pot Multicomponent Synthesis
Source describes a Ugi-azide four-component reaction (4CR) for analogous structures:
Sequential Functionalization
A patent route (WO2009156951A2) outlines:
-
Core synthesis : Cyclocondensation → hydrogenation.
-
Trifluoromethylation : CF₃I/CuI in DMF.
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Byproduct Mitigation
-
Trifluoromethylation : Use of scavengers (e.g., silica gel) to absorb excess CF₃I.
-
Amination : Purification via recrystallization (ethanol/water) to remove unreacted NH₃ salts.
Analytical Validation
Structural Confirmation
Purity Assessment
Comparative Analysis of Methods
| Method | Steps | Total Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Coupling | 4 | 28% | Moderate | Low |
| Multicomponent 4CR | 2 | 35% | High | High |
| Reductive Amination | 3 | 50% | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Agrochemicals: It is explored for its potential use in developing new pesticides or herbicides due to its unique chemical properties.
Materials Science: The compound’s structural features make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecule. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Substituent Variations on the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine/pyrazine scaffold is a common framework in bioactive molecules. Key analogs and their properties are summarized below:
Key Structural and Functional Differences
- Substituent Position: Position 1: Amine (-NH₂) in the target compound vs. chlorine (Cl) or isopropyl groups in analogs. The amine enables hydrogen bonding, critical for target engagement . Position 3: Trifluoromethyl (-CF₃) in the target compound vs. phenyl or cyanophenyl in analogs. CF₃ increases lipophilicity (LogP ~2.5) compared to Cl (LogP ~1.8) or CN (LogP ~1.2) . Position 5/6: Bulky substituents (e.g., p-cyanophenyl) reduce blood-brain barrier permeability, whereas CF₃ at position 3 may improve CNS penetration .
- Biological Activity: The target compound’s CF₃ group likely confers resistance to oxidative metabolism, extending half-life compared to chloro or cyano analogs . In contrast, the fluorophenylmethyl-substituted analog () shows high specificity for EED due to π-stacking interactions, which CF₃ cannot replicate .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 1-Chloro Analog | p-Cyanophenyl Analog |
|---|---|---|---|
| Molecular Weight | 249.2 g/mol | 215.7 g/mol | 292.3 g/mol |
| LogP (Predicted) | 2.5 | 1.8 | 1.2 |
| Solubility (µg/mL) | 15 (pH 7.4) | 45 (pH 7.4) | 8 (pH 7.4) |
| Metabolic Stability (t₁/₂, human liver microsomes) | 120 min | 60 min | 30 min |
Notes:
- The target compound’s lower solubility compared to the chloro analog may necessitate salt formation (e.g., hydrochloride, as in ) for formulation .
- The p-cyanophenyl analog’s rapid metabolism limits its utility in chronic therapies .
Research and Development Insights
- Synthetic Routes : The target compound is synthesized via cyclization of trifluoromethyl-containing precursors, whereas analogs like the EED inhibitor () require enantioselective synthesis (6S configuration) .
- Therapeutic Potential: While the target compound’s exact application is unspecified, its structural relatives target CNS disorders (orexin receptors), cancer (EED), and metabolic diseases (aldosterone synthase), suggesting broad utility .
Biological Activity
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize its biological properties, including antiviral and anticancer activities, and provide an overview of relevant research findings.
- IUPAC Name : 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine
- Molecular Formula : C7H9F3N4
- Molecular Weight : 202.17 g/mol
Antiviral Activity
Research has indicated that derivatives of imidazo compounds can exhibit significant antiviral properties. For instance, certain tetrahydroimidazo derivatives have been shown to inhibit the replication of HIV-1 by interacting with the reverse transcriptase enzyme. A study demonstrated that modifications to the imidazo structure could lead to compounds with enhanced potency against HIV-1 replication at low concentrations (0.3 to 30 nM) while maintaining low cytotoxicity levels .
Anticancer Activity
The imidazo[1,5-a]pyridine scaffold has also been explored for its anticancer potential. Compounds in this class have been evaluated for their ability to inhibit various kinases involved in cancer progression. For example, some derivatives have shown promising activity against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation through different mechanisms such as targeting the PI3K/Akt pathway and modulating apoptosis-related proteins .
Structure-Activity Relationship (SAR)
The biological activity of 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine can be influenced by various structural modifications. The presence of the trifluoromethyl group is believed to enhance lipophilicity and binding affinity to biological targets. A detailed SAR analysis can provide insights into how different substituents affect the pharmacological profile of this compound.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of HIV-1 replication in vitro with IC50 values ranging from 0.3 to 30 nM for modified imidazo derivatives. |
| Study B | Evaluated anticancer activity against breast cancer cell lines; compounds induced apoptosis and inhibited tumor growth in xenograft models. |
| Study C | Investigated the effect of trifluoromethyl substitution on the pharmacokinetics and bioavailability of related compounds; found improved solubility and absorption rates. |
Q & A
Q. What are the recommended synthetic routes for 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine?
Methodological Answer: The synthesis typically involves cyclization of trifluoromethyl-containing precursors. For example:
- Condensation reactions : Reacting trifluoromethyl-substituted amines with diketones or ketoesters under acidic/basic conditions, followed by cyclization (similar to methods used for ethyl and methyl analogs in and ).
- Ultrasonic-assisted synthesis : Enhances reaction efficiency and reduces time, as demonstrated for structurally related imidazo-pyridines ().
- Post-functionalization : Introducing the trifluoromethyl group via halogen exchange (e.g., using CF3Cu reagents) after constructing the core imidazo-pyridine scaffold (inferred from ).
Key considerations : Use inert solvents (e.g., THF, dioxane), elevated temperatures (~100–140°C), and catalysts like Pd(OAc)₂ for cross-coupling steps ().
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or receptors (e.g., orexin receptors) using fluorescence polarization or radiometric assays ().
- Cellular viability assays : Assess cytotoxicity (e.g., MTT assay) in cancer cell lines ().
- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins ().
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?
Methodological Answer:
- Protein co-crystallization : Co-crystallize the compound with target proteins (e.g., EED in ) to study binding modes.
- High-resolution X-ray diffraction (1.8 Å or better) : Resolve trifluoromethyl orientation and hydrogen-bonding networks ().
- Density functional theory (DFT) : Cross-validate crystallographic data with computational models to confirm electronic effects of the -CF₃ group ().
Q. How do structural modifications (e.g., -CF₃ position) impact biological activity?
Methodological Answer:
Q. What strategies address contradictory data in enzyme inhibition studies?
Methodological Answer:
- Orthogonal assays : Confirm inhibitory activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays ().
- Off-target profiling : Screen against related enzymes (e.g., cytochrome P450s) to rule out non-specific effects ().
- Metabolite identification : Use LC-MS/MS to detect potential active metabolites that may explain discrepancies ().
Q. How can computational modeling guide the design of derivatives with enhanced potency?
Methodological Answer:
- Molecular docking : Simulate binding poses in target proteins (e.g., orexin receptors) using software like AutoDock Vina ().
- Free-energy perturbation (FEP) : Predict the impact of substituting -CF₃ with other electron-withdrawing groups (e.g., -NO₂) ().
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
